Mifepristone N-Oxide

Pharmaceutical impurity profiling Regulatory reference standards Pharmacopeial compliance

Mifepristone N-Oxide (CAS 91934-98-4; molecular formula C₂₉H₃₅NO₃; MW 445.6 g/mol) is the tertiary amine N-oxide derivative of the antiprogestin mifepristone (RU 486), formally designated as Mifepristone Impurity 4 in pharmacopeial impurity profiling. It differs structurally from mifepristone (MW 429.6) by the addition of a single oxygen atom on the 4-dimethylaminophenyl substituent, yielding a dimethylaniline N-oxide moiety.

Molecular Formula C29H35NO3
Molecular Weight 445.6 g/mol
Cat. No. B13411619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifepristone N-Oxide
Molecular FormulaC29H35NO3
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O
InChIInChI=1S/C29H35NO3/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3,4)33/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
InChIKeyGRLNVOPCHNVDKT-GCNJZUOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mifepristone N-Oxide: Chemical Identity and Baseline Characteristics for Procurement Decisions


Mifepristone N-Oxide (CAS 91934-98-4; molecular formula C₂₉H₃₅NO₃; MW 445.6 g/mol) is the tertiary amine N-oxide derivative of the antiprogestin mifepristone (RU 486), formally designated as Mifepristone Impurity 4 in pharmacopeial impurity profiling [1]. It differs structurally from mifepristone (MW 429.6) by the addition of a single oxygen atom on the 4-dimethylaminophenyl substituent, yielding a dimethylaniline N-oxide moiety . Unlike the major circulating metabolites—N-monodemethyl mifepristone (RU 42633), N,N-didesmethyl mifepristone (RU 42848), and 22-hydroxy mifepristone (RU 42698)—the N-oxide is formed via a distinct CYP-mediated N-oxidation pathway rather than N-demethylation or C-hydroxylation [2][3]. It is commercially supplied as a highly characterized reference standard (typical purity ≥95%) with full structure elucidation documentation for use in analytical method development, method validation, and regulatory quality control applications [4].

Why Interchanging Mifepristone N-Oxide with Other Mifepristone-Related Compounds Fails Analytical and Regulatory Requirements


Mifepristone N-Oxide cannot be substituted by mifepristone, its major demethylated metabolites (RU 42633, RU 42848), or its hydroxylated metabolite (RU 42698) for any application requiring identity, purity, or impurity profiling because it represents a chemically and analytically orthogonal species. The N-oxide functional group imparts fundamentally different chromatographic retention behavior (increased polarity relative to the parent tertiary amine), distinct mass spectrometric fragmentation patterns (characteristic [M+H]⁺ at m/z 446.3 and diagnostic neutral loss of the N-oxide oxygen), and a unique UV absorption profile that enables its specific detection and quantification in stability-indicating HPLC methods . Pharmacopeial monographs explicitly differentiate impurity specifications: the N-oxide is listed as a separate specified impurity (Impurity 4) with its own acceptance criteria, distinct from N-desmethyl (Impurity 1) and hydroxylated (Impurity 2) species [1]. Furthermore, the N-oxide can undergo metabolic or chemical reduction back to the parent amine in vivo or under certain storage conditions—a redox liability absent in the demethylated and hydroxylated metabolites—making its independent analytical monitoring essential for accurate stability assessment [2]. Generic substitution with a different mifepristone-related compound would invalidate method specificity, compromise regulatory compliance in ANDA/NDA submissions, and introduce uncharacterized interference in impurity profiling [3].

Quantitative Differentiation Evidence for Mifepristone N-Oxide versus Closest Analogs and Metabolites


Specified Impurity Designation: Distinct Regulatory Identity from All Other Mifepristone-Related Substances

Mifepristone N-Oxide is the only mifepristone-related compound explicitly designated as 'Impurity 4' in both Chinese Pharmacopeia and international pharmacopeial frameworks, distinguishing it from N-demethyl mifepristone (Impurity 1, CAS 104004-96-8), hydroxy mifepristone (Impurity 2, CAS 105012-15-5), and didemethyl mifepristone (Impurity 3, CAS 104004-92-4) [1][2]. This unique impurity designation carries specific acceptance criteria: typical quality specifications for mifepristone API set individual unspecified impurity limits at ≤0.2% to 0.5%, with known specified impurities such as the N-oxide assigned tighter, toxicology-justified limits in accordance with ICH Q3A/Q3B guidance . The N-oxide is supplied under ISO 17034 accreditation with a certified purity of ≥95% and a full structure elucidation report (SER) including ¹H-NMR, ¹³C-NMR, HRMS, and HPLC-UV chromatographic purity data—documentation required for ANDA/NDA submissions that generic 'mifepristone metabolite' products cannot provide [3].

Pharmaceutical impurity profiling Regulatory reference standards Pharmacopeial compliance

Metabolic Pathway Origin: N-Oxidation versus N-Demethylation—Enzymatic and Chemical Differentiation from Major Metabolites

Mifepristone N-Oxide is formed via a tertiary amine N-oxidation pathway that is mechanistically and enzymatically distinct from the N-demethylation that generates the major circulating metabolites RU 42633 and RU 42848 [1]. In human hepatic S9 fractions, the N-demethylation pathway (Step A) accounts for the major metabolic flux: N-desmethyl mifepristone (M1) constitutes approximately 16% of incubated material in human S9, while N,N-didesmethyl mifepristone (M2) represents <5% [1]. The methyl oxidation pathway (Step B), which includes hydroxymethyl, formyl, and N-oxide species, collectively accounts for only minor/trace quantities (<5% total) in all species tested (rat, monkey, human), making N-oxide a low-abundance but analytically critical species [1][2]. CYP3A4 is the principal enzyme for N-demethylation; however, the specific CYP isoform(s) responsible for N-oxidation of mifepristone have not been definitively assigned, though CYP2B6 and CYP3A5 are known to produce differential oxidation profiles [3]. Critically, the N-oxide can undergo retro-reduction to the parent amine under certain physiological or storage conditions—a chemical liability that N-demethylated metabolites lack, since their metabolic transformation is irreversible [4].

Drug metabolism CYP enzyme specificity Metabolite identification

Receptor Binding Affinity: Quantitative Comparison of Mifepristone Metabolites at Progesterone and Glucocorticoid Receptors

While direct receptor binding data for isolated mifepristone N-oxide have not been reported in peer-reviewed literature, quantitative binding affinities are available for the structurally and metabolically related demethylated and hydroxylated metabolites, providing a class-level framework [1]. The demethylated metabolites retain 9–21% affinity for the human progesterone receptor (hPR) and 45–61% affinity for the human glucocorticoid receptor (hGR) relative to mifepristone (set at 100%) [1]. Specifically, N-demethyl mifepristone (RU 42633) exhibits 61% of mifepristone's affinity for hGR, while 22-hydroxy mifepristone (RU 42698) exhibits 48% . In functional assays, monodemethylated mifepristone displays antiprogestational potency (IC₅₀ ∼10⁻⁹ M) comparable to the parent drug in T47D-CO cell alkaline phosphatase inhibition, whereas didemethylated and 17α-hydroxy derivatives are approximately 100-fold less potent (IC₅₀ ∼10⁻⁷ M) [2]. The N-oxide, by analogy with other tertiary amine N-oxide drug derivatives, is expected to have altered hydrogen-bonding capacity at the receptor ligand-binding domain relative to the parent dimethylamino group, but experimental confirmation of its binding affinity awaits dedicated study [3].

Progesterone receptor binding Glucocorticoid receptor affinity Metabolite pharmacology

Chromatographic Differentiation: Physicochemical Properties Enabling Specific Analytical Detection and Quantification

The N-oxide functional group confers a measurable increase in molecular polarity relative to the parent mifepristone, enabling chromatographic baseline resolution under standard reversed-phase HPLC conditions . The molecular weight difference (445.6 g/mol for N-oxide vs. 429.6 g/mol for mifepristone; Δ16 Da) provides a characteristic mass shift detectable by LC-MS, with the N-oxide exhibiting a diagnostic [M+H]⁺ ion at m/z 446.3 and a signature neutral loss of 16 Da (oxygen) upon MS/MS fragmentation—features absent in the N-demethyl (MW 415.6; Δ14 Da downward shift) and hydroxylated metabolites (MW 445.6 but different fragmentation pattern) [1]. The certified purity specification of ≥95% by HPLC (with typical batch purity exceeding 98% by area normalization at 304 nm) is supported by a comprehensive Certificate of Analysis including retention time, relative retention time (RRT) versus mifepristone, and resolution factor against the closest-eluting specified impurity [2]. This level of analytical characterization is essential for method validation per ICH Q2(R1) guidelines, where specificity requires demonstration that the N-oxide peak is fully resolved from mifepristone and all other known impurities [3].

HPLC method development LC-MS/MS quantification Stability-indicating assays

CYP Enzyme Selectivity: Differential Oxidation by CYP3A4 versus CYP3A5 and Implications for Metabolic Stability Studies

The oxidation of mifepristone exhibits CYP isoform selectivity that directly affects which oxidative metabolites (including the N-oxide) are produced in different experimental systems [1]. Recombinant CYP3A4 produces N-monodemethylated, N,N-didesmethylated, and one C-hydroxylated metabolite; recombinant CYP3A5 produces only the demethylated metabolites—with no detectable C-hydroxylated product [1]. The apparent kinetic parameters for monodemethyl mifepristone formation are: CYP3A4 Vmax = 46 nmol/min/nmol P450, Km = 36 μM; CYP3A5 Vmax = 30 nmol/min/nmol P450, Km = 16 μM [1]. Critically, mifepristone acts as a selective mechanism-based inactivator of CYP3A4 (KI = 4.7 μM; kinactivation = 0.089 min⁻¹; ∼81% activity loss; 1:1 stoichiometry of covalent binding to apoprotein) but does not inactivate CYP3A5, CYP1A, CYP2B, CYP2D6, or CYP2E1 [2][3]. Since the N-oxidation pathway of tertiary amines is catalyzed by multiple CYP isoforms (including CYP3A4, CYP2B6, and flavin-containing monooxygenases), the N-oxide may be formed preferentially in experimental systems where CYP3A4 is inactivated and alternate oxidative routes become dominant—a scenario not applicable to the N-demethylated metabolites which are predominantly CYP3A4-dependent [4].

Cytochrome P450 CYP3A4/CYP3A5 selectivity Metabolic stability

Optimal Procurement and Application Scenarios for Mifepristone N-Oxide Reference Standard


Regulatory ANDA/NDA Filing: Impurity Method Validation and Batch Release Testing

In abbreviated new drug application (ANDA) and new drug application (NDA) submissions for generic mifepristone tablets, the FDA and EMA require comprehensive impurity profiling with reference standards for each specified impurity. Mifepristone N-Oxide (Impurity 4, CAS 91934-98-4) is an essential component of the impurity standard panel [1]. The reference standard is used to establish system suitability (resolution between N-oxide and 22-hydroxy metabolite, both MW 445.6), determine relative response factors (RRF) for quantification by HPLC-UV at 304 nm, and set validated acceptance criteria per ICH Q3B. The ISO 17034-accredited Certificate of Analysis and Structure Elucidation Report provide the regulatory documentation trail required for DMF and ANDA review [2]. Typical quality specifications require the N-oxide content not to exceed 0.2% of the mifepristone API peak area, with batch release testing performed on every manufactured lot .

Forced Degradation and Stability Studies: Tracking N-Oxide as an Oxidative Stress Marker

In forced degradation studies conducted per ICH Q1A(R2), mifepristone API and formulated drug product are subjected to oxidative stress conditions (e.g., 3% H₂O₂, 24–48 hours) that specifically promote N-oxide formation [1]. Unlike the N-demethyl and hydroxy metabolites which arise primarily from CYP-mediated metabolism and are present as process impurities, the N-oxide is the principal degradation product formed under peroxide and peracid oxidative conditions, making it the sentinel marker for oxidative degradation in stability protocols [2]. Quantification of the N-oxide at each stability time point (0, 3, 6, 12, 24, 36 months under ICH long-term and accelerated conditions) using a validated stability-indicating HPLC method provides direct evidence of oxidative stability and is used to justify the retest period or shelf life specification in regulatory submissions.

Metabolic Pathway Deconvolution: Differentiating CYP3A4-Dependent from CYP3A4-Independent Oxidation in Drug-Drug Interaction Studies

For academic and industrial laboratories investigating mifepristone's complex CYP interaction profile, the N-oxide metabolite serves as a mechanistic probe for non-CYP3A4 oxidative pathways [1]. Because CYP3A4 undergoes rapid, stoichiometric mechanism-based inactivation by mifepristone (KI = 4.7 μM, ∼81% activity loss), incubations in human liver microsomes or hepatocytes beyond the initial linear phase (<10 minutes) will progressively lose CYP3A4 activity while CYP3A5, CYP2B6, and FMO activities are preserved [2]. Under these conditions, N-demethylation rates decline proportionally with CYP3A4 inactivation, while N-oxide formation rates may remain constant or even increase as alternate oxidative routes compensate. Quantifying the N-oxide-to-monodemethyl metabolite ratio over time provides a functional metric for the extent of CYP3A4 inactivation and the contribution of non-CYP3A4 pathways to overall mifepristone clearance—information critical for predicting time-dependent drug-drug interactions in co-medicated patients [3].

Analytical Method Development: System Suitability and Specificity Validation

For analytical chemistry laboratories developing or transferring compendial HPLC methods for mifepristone assay and impurity determination, the N-oxide reference standard is indispensable for demonstrating method specificity [1]. The critical system suitability requirement is baseline resolution (USP resolution ≥1.5) between the N-oxide peak and the isobaric 22-hydroxy mifepristone peak, both of which exhibit MW 445.6 and may co-elute under suboptimal chromatographic conditions [2]. Method development protocols typically require injection of a mixed impurity standard solution containing all specified impurities at their target acceptance limit concentrations (0.1–0.5% of the mifepristone peak), with the N-oxide peak identified by its characteristic retention time and confirmed by LC-MS/MS based on its unique MS² fragmentation pattern (neutral loss of 16 Da) . Successful resolution and quantification of the N-oxide in this mixture validates the method as stability-indicating and suitable for QC release testing per USP <1225> and ICH Q2(R1) [3].

Quote Request

Request a Quote for Mifepristone N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.